1-[(Chloromethoxy)methyl]-3,5-difluorobenzene
Description
1-[(Chloromethoxy)methyl]-3,5-difluorobenzene is a halogenated aromatic compound featuring a 3,5-difluorobenzene core substituted with a chloromethoxymethyl group (–CH2OCH2Cl).
Properties
Molecular Formula |
C8H7ClF2O |
|---|---|
Molecular Weight |
192.59 g/mol |
IUPAC Name |
1-(chloromethoxymethyl)-3,5-difluorobenzene |
InChI |
InChI=1S/C8H7ClF2O/c9-5-12-4-6-1-7(10)3-8(11)2-6/h1-3H,4-5H2 |
InChI Key |
JTGICGYERUZDJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)COCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Chloromethoxy)methyl]-3,5-difluorobenzene typically involves the reaction of 3,5-difluorobenzyl alcohol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl methyl ether. The reaction proceeds as follows:
3,5-Difluorobenzyl alcohol+Chloromethyl methyl etherNaH1-[(Chloromethoxy)methyl]-3,5-difluorobenzene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(Chloromethoxy)methyl]-3,5-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include alcohols or hydrocarbons.
Scientific Research Applications
1-[(Chloromethoxy)methyl]-3,5-difluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(Chloromethoxy)methyl]-3,5-difluorobenzene involves its interaction with various molecular targets. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The fluorine atoms on the benzene ring can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. The pathways involved in these reactions include nucleophilic attack, electron transfer, and bond formation/breakage.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-[(Chloromethoxy)methyl]-3,5-difluorobenzene with structurally or functionally related compounds, focusing on molecular properties, synthesis, and applications.
1-Chloro-3,5-difluorobenzene
- Molecular Formula : C6H3ClF2
- Molecular Weight : 148.536 g/mol
- Key Properties :
- Applications : Used in synthesizing agrochemicals and pharmaceuticals via nucleophilic substitution or palladium-catalyzed couplings .
3,5-Difluorobenzyl Chloride (1-(Chloromethyl)-3,5-difluorobenzene)
- Molecular Formula : C7H5ClF2
- Molecular Weight : 162.57 g/mol
- Key Properties: Features a chloromethyl (–CH2Cl) group, enhancing electrophilicity for alkylation or nucleophilic substitution.
(Z)-1-(4'-Trichloroacetylsyryl)-3,5-difluorobenzene (Compound 196)
- Molecular Formula : C16H9O2F2Cl3
- Molecular Weight : 377.59 g/mol
- Key Properties :
- Applications : Explored for anticancer activity, though specific data on this compound is pending .
(E)-1-(4-Ethoxystyryl)-3,5-difluorobenzene (Compound 190)
- Molecular Formula : C16H14F2O2
- Molecular Weight : 260.28 g/mol
- Key Properties :
- Applications: Potential chemotherapeutic agent, with structural analogs showing growth inhibition in cancer cell lines .
Sodium 4-(3,5-Difluorobenzyloxy)benzenesulfonate (Compound 31)
- Molecular Formula : C13H10F2O4SNa
- Molecular Weight : 331.27 g/mol
- Key Properties :
- Applications : Investigated as a selective inhibitor of ADAM-17, a metalloproteinase implicated in cancer progression .
Data Table: Comparative Analysis
*Calculated based on structural formula.
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